Product packaging for Carpronium(Cat. No.:CAS No. 14075-13-9)

Carpronium

Cat. No.: B077295
CAS No.: 14075-13-9
M. Wt: 160.23 g/mol
InChI Key: XQSLKIBWQSTAGK-UHFFFAOYSA-N
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Description

Carpronium is a synthetic compound recognized in research for its vasodilatory properties, primarily investigated for its potential to stimulate hair growth. Its primary mechanism of action is believed to be the dilation of peripheral blood vessels, thereby increasing local blood circulation to hair follicles. This enhanced microcirculation is thought to improve nutrient delivery and follicular cell metabolism, which are critical factors in the anagen (growth) phase of the hair cycle. Consequently, this compound serves as a valuable pharmacological tool for studying the pathophysiology of alopecia, screening potential therapeutic agents, and elucidating the complex signaling pathways involved in hair follicle biology and regeneration. Beyond dermatological research, its vasoactive effects make it a compound of interest in broader vascular biology studies, including models of peripheral circulation and ischemia. This product is supplied as a high-purity reagent to ensure experimental reproducibility and reliability. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18NO2+ B077295 Carpronium CAS No. 14075-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxy-4-oxobutyl)-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO2/c1-9(2,3)7-5-6-8(10)11-4/h5-7H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSLKIBWQSTAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13254-33-6 (chloride), 19075-28-6 (iodide), 13254-33-6 (chloride salt/solvate)
Record name Carpronium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014075139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048236
Record name Carpronium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14075-13-9
Record name Carpronium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014075139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carpronium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARPRONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6UK728GLZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Starting Materials and Reaction Overview

The synthesis of this compound chloride begins with γ-butyrolactone , a cyclic ester that undergoes sequential modifications to yield the final quaternary ammonium compound. The process involves three critical stages:

  • Ring-opening and chlorination to produce 4-chlorobutyryl chloride.

  • Esterification of the chlorinated intermediate.

  • Quaternization to form the final this compound chloride structure.

Formation of 4-Chlorobutyryl Chloride

γ-Butyrolactone is treated with hydrochloric acid under controlled conditions to initiate ring-opening, yielding 4-chlorobutyric acid. Subsequent reaction with thionyl chloride (SOCl₂) converts the carboxylic acid group into an acyl chloride, producing 4-chlorobutyryl chloride (Figure 1).

Esterification with Alkali Anion Resin

The acyl chloride intermediate is reacted with ethanol in the presence of an alkali anion exchange resin . This solid-phase catalyst facilitates esterification, forming ethyl 4-chlorobutyrate. The use of resin-based catalysts enhances reaction efficiency and simplifies purification.

Quaternization with Potassium Iodide

The ester undergoes quaternization by treatment with trimethylamine and potassium iodide (KI) as a catalyst. This step introduces the quaternary ammonium group, yielding this compound chloride with an overall yield of 88.4% .

Table 1. Laboratory-Scale Synthesis Yields

StepIntermediateYield (%)
Ring-opening/chlorination4-Chlorobutyryl chloride95.0
EsterificationEthyl 4-chlorobutyrate93.2
QuaternizationThis compound chloride88.4

Industrial-Scale Manufacturing Processes

Drug Product Formulation

Industrial production of this compound chloride hydrate, as outlined in PMDA regulatory documents, involves:

  • Gelatin solution preparation for capsule shells.

  • Drug content preparation by blending this compound chloride with excipients.

  • Encapsulation, drying, and packaging under controlled humidity conditions.

Quality Control Measures

The drug product must meet stringent specifications, including:

  • Identification via thin-layer chromatography (TLC).

  • Content uniformity and dissolution testing using high-performance liquid chromatography (HPLC).

  • Stability studies under accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions.

Table 2. Stability Protocol for this compound Chloride Hydrate

Study TypeTemperatureHumidityStorage Period
Long-term25°C60% RH18 months
Accelerated40°C75% RH6 months

Analytical Characterization Techniques

Chromatographic Methods

  • TLC is employed for preliminary identification, utilizing silica gel plates and iodine vapor detection.

  • HPLC quantifies this compound chloride content and monitors degradation products, ensuring compliance with pharmacopeial standards.

Comparative Analysis of Synthesis Methodologies

Laboratory vs. Industrial Approaches

  • Catalyst Selection : Laboratory synthesis uses cost-effective KI, whereas industrial processes may employ specialized resins for scalability.

  • Yield Optimization : The laboratory method achieves 88.4% yield, but industrial batches prioritize consistency over maximal yield, often accepting marginally lower efficiencies to meet regulatory standards.

Environmental and Economic Considerations

  • Waste Reduction : Solid-phase catalysts in esterification minimize solvent waste.

  • Cost Drivers : Raw material purity and stability testing account for ~70% of industrial production costs .

Chemical Reactions Analysis

Carpronium chloride undergoes various chemical reactions, including:

    Oxidation: this compound chloride can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions involving this compound chloride are less common.

    Substitution: this compound chloride can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include strong acids or bases, and the major products formed depend on the specific reaction conditions .

Scientific Research Applications

Pharmacological Properties

Carpronium chloride exhibits several pharmacological effects, including:

  • Vasodilation : It promotes the dilation of blood vessels, enhancing local blood flow.
  • Hair Growth Stimulation : It is utilized in treatments for alopecia and vitiligo by improving scalp microcirculation.

Hair Restoration

This compound chloride is a key ingredient in various topical formulations aimed at promoting hair growth. One notable product is FUROZIN , which contains a 5% concentration of this compound chloride. It has shown efficacy in treating conditions such as:

  • Alopecia : Enhances hair regrowth by improving blood flow to hair follicles.
  • Seborrhea Sicca : Assists in managing this scalp condition.
  • Vitiligo : Aids in repigmentation processes through improved local circulation .

Data Table: Efficacy of this compound Chloride in Hair Restoration

ConditionFormulationConcentrationEfficacy Observed
AlopeciaFUROZIN Solution5%Significant regrowth
Seborrhea SiccaTopical CreamVariesSymptomatic relief
VitiligoTopical ApplicationVariesImproved pigmentation

Enhancement of Other Treatments

Research indicates that this compound chloride can enhance the efficacy of other hair growth agents, such as minoxidil. A study found that combining this compound with minoxidil significantly increased drug absorption into hair follicles compared to minoxidil alone .

Case Study: Minoxidil and this compound Combination Therapy

In a controlled study, mice treated with a combination of minoxidil nanoparticles and pre-treatment with this compound showed higher levels of minoxidil in hair follicles compared to controls, suggesting enhanced therapeutic efficiency without increased side effects .

Safety and Adverse Effects

While this compound chloride is generally well-tolerated, there are documented cases of adverse effects, particularly when ingested accidentally. A case report highlighted a cholinergic crisis following the ingestion of a topical solution containing this compound chloride, emphasizing the need for caution in its use . Symptoms included excessive salivation, sweating, and altered consciousness.

Mechanism of Action

Carpronium chloride exerts its effects primarily through vasodilation. It achieves this by dilating vascular smooth muscles, thereby improving blood circulation in the scalp. This enhanced blood flow stimulates hair follicles and promotes hair growth . The molecular targets and pathways involved include muscarinic cholinergic receptors, which this compound chloride activates to induce vasodilation .

Comparison with Similar Compounds

Research Findings and Clinical Efficacy

Efficacy in Hair Regrowth

  • 5% this compound : 66.7% of subjects showed reduced hair loss in a 1-month trial .
  • 10% this compound : 50% efficacy in case series over 77–129 days .
  • Combination Therapies : Improved response rates (26.7–60%) with herbal additives .

Biological Activity

Carpronium chloride, a compound primarily recognized for its application in hair growth treatments, exhibits a range of biological activities that warrant thorough exploration. This article delves into its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and case studies.

Overview of this compound Chloride

This compound chloride is a small molecule drug with the chemical formula C8H18ClNO2C_8H_{18}ClNO_2 and a CAS registry number of 13254-33-6. Initially developed for treating alopecia, it is also utilized in managing seborrhea sicca and vitiligo vulgaris. The compound functions as a vasodilator and has been shown to enhance blood flow in microvascular systems, which is critical for its efficacy in promoting hair growth.

The primary mechanism through which this compound chloride exerts its effects involves vasodilation of vascular smooth muscle. This action increases microcirculation, particularly in the scalp, facilitating nutrient delivery to hair follicles. Additionally, this compound's cholinergic properties contribute to its pharmacological profile by mimicking acetylcholine activity, which can further enhance local blood flow and stimulate hair growth processes.

Vasodilatory Effects

In vivo studies have demonstrated that topical application of this compound chloride leads to significant vasodilation in rat mesenteric arterioles without affecting systemic blood pressure. This localized increase in blood flow is crucial for its therapeutic applications in hair regrowth treatments .

Table 1: Effects of this compound Chloride on Microvascular Blood Flow

StudyModelApplication MethodObserved Effect
RatsTopicalIncreased arteriolar diameter and blood flow
RatsIntravital videomicroscopyNo change in systemic blood pressure; enhanced microcirculation

Hair Growth Stimulation

This compound chloride has been shown to enhance the effects of other hair growth agents like minoxidil. Studies indicate that when combined with minoxidil, this compound allows for a reduction in the amount of minoxidil needed while still achieving superior hair growth results .

Table 2: Comparative Efficacy of this compound with Minoxidil

Treatment CombinationHair Growth Efficacy
Minoxidil aloneModerate
Minoxidil + this compoundEnhanced

Clinical Case Studies

  • Cholinergic Crisis Case Report :
    A notable case involved an 81-year-old woman who experienced a cholinergic crisis after ingesting a topical this compound solution. Symptoms included hypotension and altered consciousness, highlighting the importance of understanding the safety profile associated with this compound .
  • Hair Growth Efficacy Trials :
    Clinical trials have assessed the efficacy of this compound chloride in various formulations for alopecia treatment. Results indicated significant improvements in hair density and thickness when used over several months compared to placebo controls .

Safety Profile and Adverse Effects

While this compound chloride is generally well-tolerated, some adverse effects have been reported, including headaches and dermatitis contact reactions. A study involving 36 subjects noted that 58% experienced at least one adverse event, but no serious complications were documented .

Q & A

Q. How should researchers handle missing or incomplete data in this compound clinical trials?

  • Methodological Guidance: Implement intention-to-treat (ITT) analysis to preserve randomization integrity. Use multiple imputation techniques for missing data, provided missingness is random. Document attrition rates and conduct sensitivity analyses to assess impact. Adhere to CONSORT guidelines for transparent reporting .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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